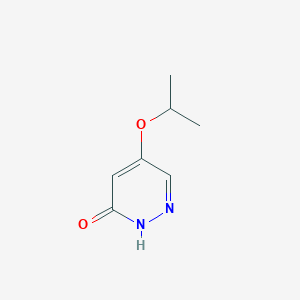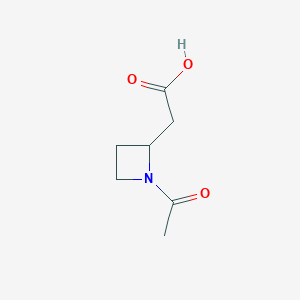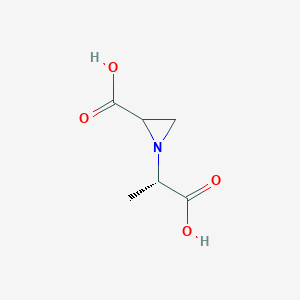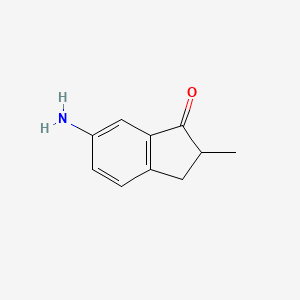![molecular formula C10H12N2 B11918391 6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
6-Propylpyrrolo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propilpirrolo[1,2-a]pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirrolopirimidinas. Este compuesto se caracteriza por una estructura bicíclica fusionada que consiste en un anillo de pirrol y un anillo de pirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Propilpirrolo[1,2-a]pirimidina se puede lograr a través de varios métodos. Un enfoque común involucra el cierre de anillo en domino seguido de un protocolo retro Diels-Alder. Este método utiliza ácidos hidroxámicos de 2-aminonorborneno como materiales de partida, que sufren una serie de reacciones que incluyen cierre de anillo y reacciones retro Diels-Alder inducidas por microondas para producir el producto deseado .
Métodos de producción industrial
La producción industrial de 6-Propilpirrolo[1,2-a]pirimidina típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Propilpirrolo[1,2-a]pirimidina se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
6-Propilpirrolo[1,2-a]pirimidina tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y las interacciones proteicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Propilpirrolo[1,2-a]pirimidina involucra su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede inhibir ciertas enzimas o interferir con la síntesis de ácidos nucleicos. La estructura del compuesto le permite unirse a los sitios activos de las enzimas o los receptores, modulando así su actividad y afectando los procesos celulares .
Comparación Con Compuestos Similares
6-Propilpirrolo[1,2-a]pirimidina se puede comparar con otros compuestos similares como las pirido[1,2-a]pirimidinas y las imidazo[1,2-a]pirimidinas. Estos compuestos comparten una estructura bicíclica similar pero difieren en la naturaleza y la posición de los sustituyentes. El grupo propilo único en 6-Propilpirrolo[1,2-a]pirimidina lo distingue de sus análogos y contribuye a sus propiedades químicas y biológicas específicas .
Lista de compuestos similares
- Pirido[1,2-a]pirimidinas
- Imidazo[1,2-a]pirimidinas
- Pirrolo[2,3-d]pirimidinas
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
6-propylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h3,5-8H,2,4H2,1H3 |
Clave InChI |
NBORXMZYXNUXJD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C2N1C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)




![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)

![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)


![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)
